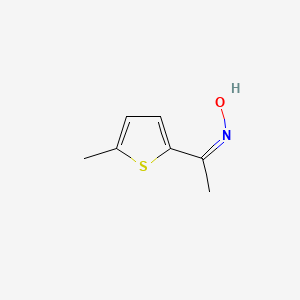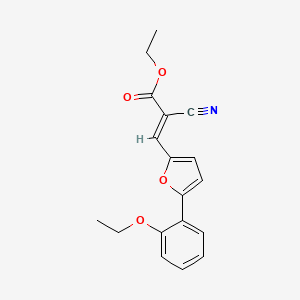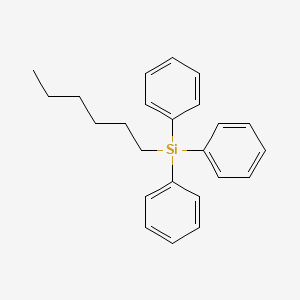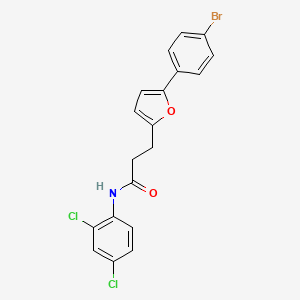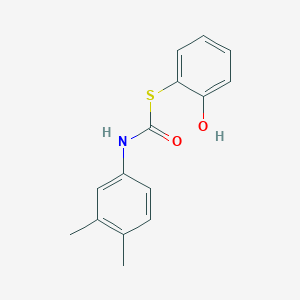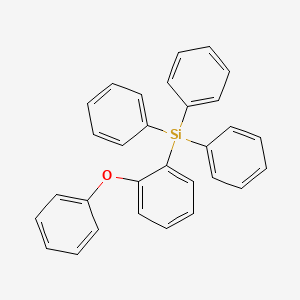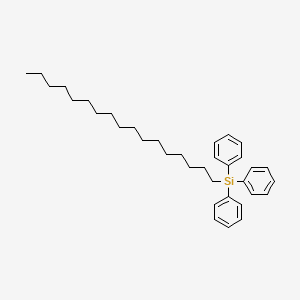
Methyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-propenoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of Methyl 2-cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-propenoate typically involves the reaction of appropriate thiazole derivatives with cyanoacetic acid esters under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Methyl 2-cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-propenoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial lipid biosynthesis or other essential cellular processes . The compound’s anticancer properties may involve the disruption of cancer cell growth and proliferation through various molecular pathways .
Comparison with Similar Compounds
Methyl 2-cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-propenoate can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate: Exhibits antimicrobial and antifungal properties.
Properties
CAS No. |
853349-81-2 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N2O2S/c1-6-5-14-8(11-6)3-7(4-10)9(12)13-2/h3,5H,1-2H3/b7-3+ |
InChI Key |
XDAWTIRTNBQIRG-XVNBXDOJSA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CC1=CSC(=N1)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


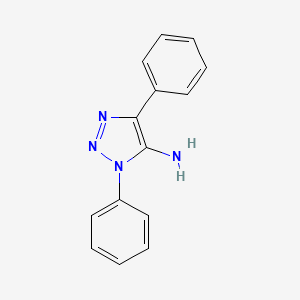
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)
